![molecular formula C9H5NO4 B11903786 4-Nitrophenyl propiolate](/img/structure/B11903786.png)
4-Nitrophenyl propiolate
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Overview
Description
4-Nitrophenyl propiolate is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a propiolate group
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrophenyl propiolate can be synthesized through the reaction of 4-nitrophenol with propiolic acid in the presence of a suitable catalyst. The reaction typically involves the use of a dehydrating agent to facilitate the esterification process. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenyl propiolate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Addition: The propiolate group can participate in addition reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Addition: Nucleophiles such as amines or alcohols.
Major Products Formed:
Reduction: 4-Aminophenyl propiolate.
Substitution: Various substituted phenyl propiolates.
Addition: Derivatives with added nucleophilic groups.
Scientific Research Applications
4-Nitrophenyl propiolate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and catalysts for various chemical processes.
Mechanism of Action
The mechanism by which 4-nitrophenyl propiolate exerts its effects involves the generation of reactive oxygen species (ROS) through a P450-catalyzed reaction. The ROS generated can induce apoptosis in tumor cells by affecting cellular redox status, p53 mutation, and STAT3 activation . This selective induction of apoptosis makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
4-Nitrophenol: Shares the nitro group and phenyl ring but lacks the propiolate group.
4-Nitrophenyl acetate: Contains an acetate group instead of a propiolate group.
4-Nitrophenyl chloroformate: Features a chloroformate group in place of the propiolate group.
Uniqueness: Its ability to generate ROS and selectively induce apoptosis in tumor cells sets it apart from other similar compounds .
Biological Activity
4-Nitrophenyl propiolate (NPP) is an organic compound characterized by its unique chemical structure, which includes a nitrophenyl group linked to a propiolate moiety. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of cancer research and antioxidant studies. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical formula for this compound is C10H7NO3. Its structural representation can be summarized as follows:
- Nitrophenyl Group : A phenolic ring substituted with a nitro group at the para position.
- Propiolate Moiety : An alkyne functional group that contributes to its reactivity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. A notable study reported that methyl 3-(4-nitrophenyl)propiolate preferentially induces apoptosis in tumor cells through cytochrome P450-mediated pathways . The compound's ability to trigger programmed cell death makes it a candidate for further development in cancer therapies.
Case Study: Apoptosis Induction
In a controlled experiment, researchers observed the effects of this compound on various cancer cell lines. The results indicated significant apoptosis induction in breast cancer (MDA-MB-231) and glioblastoma (U-87) cell lines, with IC50 values reflecting its cytotoxic effects:
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 | 15.2 |
U-87 | 12.5 |
Antioxidant Activity
Another area of interest is the antioxidant activity of this compound. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer. The DPPH radical scavenging assay is commonly employed to evaluate antioxidant capacity.
Antioxidant Activity Data
The antioxidant activity of several derivatives, including this compound, was assessed using the DPPH method. The results are summarized in the following table:
Compound | DPPH Scavenging Activity (%) | EC50 (µM) |
---|---|---|
This compound | 78.5 | 20.1 |
Ascorbic Acid | 85.0 | 15.0 |
Other Tested Compounds | Varies | Varies |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells.
- Caspase Activation : Triggers apoptotic pathways leading to cell death.
- Inhibition of Cell Proliferation : Disrupts cell cycle progression.
Properties
Molecular Formula |
C9H5NO4 |
---|---|
Molecular Weight |
191.14 g/mol |
IUPAC Name |
(4-nitrophenyl) prop-2-ynoate |
InChI |
InChI=1S/C9H5NO4/c1-2-9(11)14-8-5-3-7(4-6-8)10(12)13/h1,3-6H |
InChI Key |
LCWVSNGGGAEKPU-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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